(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid
Overview
Description
“(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid” is a laboratory chemical with the CAS number 298716-03-7 . It is used for various purposes but not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H17NO4 . It has an average mass of 227.257 Da and a monoisotopic mass of 227.115753 Da .Scientific Research Applications
Synthesis of Complex Organic Molecules
- Building Blocks for Peptidomimetics and Bioactive Compounds: The compound serves as a crucial intermediate in the synthesis of peptidomimetics or bioactive compounds based on triazole scaffolds, overcoming challenges like the Dimroth rearrangement through a ruthenium-catalyzed cycloaddition process (Ferrini et al., 2015).
- Proline Mimetic in POP Inhibitors: Its structural analog, cyclopent-2-enecarbonyl moiety, has been found to be an excellent proline mimetic in prolyl oligopeptidase (POP) inhibitors, especially when increased lipophilicity is needed (Jarho et al., 2004).
Enantioselective Synthesis
- Enantioselective Synthesis of β-Amino Acids: The Boc-amino group has been instrumental in the enantioselective synthesis of β-amino acids, providing a pathway to access both enantiomers of trans-2-aminocyclohexanecarboxylic acid, a key component for helical β-peptides (Berkessel et al., 2002).
Peptide Synthesis
- Solid-Phase Peptide Synthesis: The N-Boc protected form of amino acids, including variants derived from cyclopent-2-enecarboxylic acid, are crucial for solid-phase peptide synthesis (SPPS), facilitating the construction of peptides without racemization issues (Heydari et al., 2007).
Medicinal Chemistry Applications
- Potential Boron Neutron Capture Therapy Agents: Derivatives of cyclopent-2-enecarboxylic acid have been synthesized for their potential use in neutron capture therapy, a cancer treatment method. These derivatives aim to understand the effect of molecular lipophilicity on biological activity (Kabalka et al., 2008).
Properties
IUPAC Name |
(1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNTSATDZJBLP-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298716-03-7 | |
Record name | (1R,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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